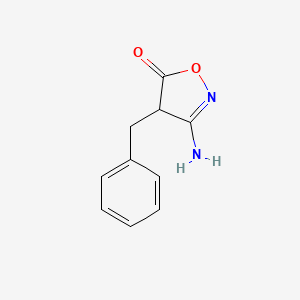
3-amino-4-benzyl-4H-1,2-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-benzyl-4H-1,2-oxazol-5-one is a heterocyclic compound that belongs to the oxazolone family Oxazolones are known for their diverse chemical reactivity and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-benzyl-4H-1,2-oxazol-5-one can be achieved through several methods. One common approach involves the cyclodehydration of appropriate precursors. For instance, the reaction between benzylamine and glycine in the presence of acetic anhydride can yield the desired oxazolone . Another method involves the use of tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazolone ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4-benzyl-4H-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazolones .
Applications De Recherche Scientifique
3-amino-4-benzyl-4H-1,2-oxazol-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-amino-4-benzyl-4H-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-benzyl-4H-1,2-oxazol-5-one: Lacks the amino group, which may affect its reactivity and biological activity.
3-amino-4-methyl-4H-1,2-oxazol-5-one: Contains a methyl group instead of a benzyl group, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
6940-69-8 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
3-amino-4-benzyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H10N2O2/c11-9-8(10(13)14-12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12) |
Clé InChI |
DJLNSTWQPSNIMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2C(=NOC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


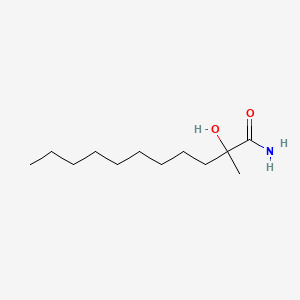


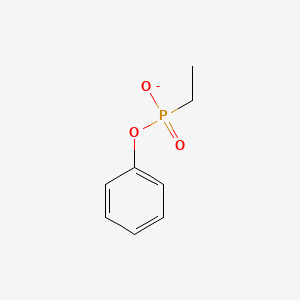
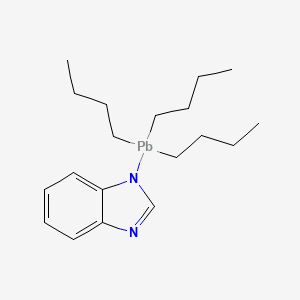
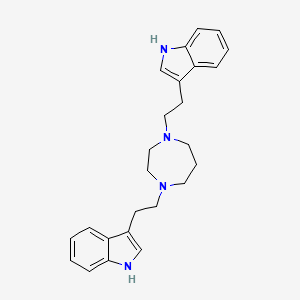



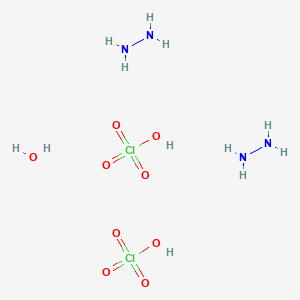

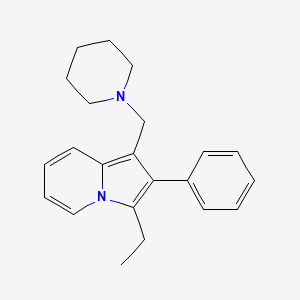
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)

